molecular formula C28H31NO6 B11639945 Ethyl 2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11639945
M. Wt: 477.5 g/mol
InChI Key: GMKQRRPEWIXIEP-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors like cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydroquinoline derivatives with varying substituents. Examples include:

  • Ethyl 2-methyl-5-oxo-7-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Ethyl 2-methyl-5-oxo-7-phenyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of Ethyl 2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C28H31NO6

Molecular Weight

477.5 g/mol

IUPAC Name

ethyl 2-methyl-5-oxo-7-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H31NO6/c1-6-35-28(31)24-16(2)29-20-12-18(17-10-8-7-9-11-17)13-21(30)26(20)25(24)19-14-22(32-3)27(34-5)23(15-19)33-4/h7-11,14-15,18,25,29H,6,12-13H2,1-5H3

InChI Key

GMKQRRPEWIXIEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)CC(C2)C4=CC=CC=C4)C

Origin of Product

United States

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